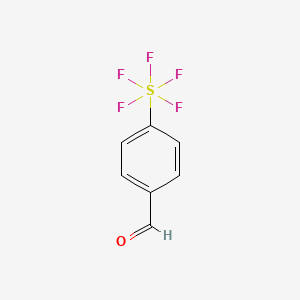

4-(Pentafluorosulfanyl)benzaldehyde

Description

Properties

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOYBKNIUCEPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381320 | |

| Record name | 4-(Pentafluorothio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401892-84-0 | |

| Record name | (OC-6-21)-Pentafluoro(4-formylphenyl)sulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401892-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pentafluorothio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pentafluorothio)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Pentafluorosulfanyl)benzaldehyde: Synthesis, Characterization, and Strategic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a "Super" Functional Group

In the landscape of medicinal chemistry and materials science, the relentless pursuit of molecular innovation is paramount. We seek functional groups that not only replicate the beneficial properties of their predecessors but elevate them to new heights. The pentafluorosulfanyl (SF₅) group has firmly established itself in this elite category. Often dubbed a "super-trifluoromethyl group," its unique confluence of properties—high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—makes it a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3]

This guide provides a comprehensive technical overview of 4-(Pentafluorosulfanyl)benzaldehyde, a critical building block for accessing the unique benefits of the SF₅ moiety. We move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights into its synthesis and rigorous characterization. This document is designed for the discerning scientist who requires not just a method, but a validated and understood chemical strategy.

The Strategic Value of the Pentafluorosulfanyl Moiety

The decision to incorporate an SF₅ group into a lead compound is a strategic one, aimed at overcoming common developmental hurdles such as metabolic instability or poor membrane permeability.[1] Its properties distinguish it from other common functional groups, making it an attractive bioisosteric replacement for moieties like the trifluoromethyl (-CF₃), tert-butyl (-tBu), or nitro (-NO₂) groups.[4][5]

Core Physicochemical Advantages:

-

Exceptional Stability: The robust S-F bonds confer remarkable resistance to chemical and metabolic degradation, potentially extending a drug's half-life in vivo.[1][6]

-

Strong Electron-Withdrawing Nature: The SF₅ group is one of the most powerfully electron-withdrawing groups known, which can profoundly influence the acidity, basicity, and binding interactions of the parent molecule.[1]

-

Modulated Lipophilicity: Despite its high polarity, the SF₅ group often increases a molecule's overall lipophilicity, enhancing its ability to cross biological membranes—a key factor for bioavailability.[1][2]

-

Steric Influence: With its octahedral geometry, the SF₅ group is sterically demanding and can be used to control molecular conformation or optimize interactions within a receptor's binding pocket.[7]

Table 1: Comparative Properties of Common Bioisosteres

| Property | Pentafluorosulfanyl (-SF₅) | Trifluoromethyl (-CF₃) | tert-Butyl (-tBu) | Nitro (-NO₂) |

| Hansch Lipophilicity (π) | +1.50 | +0.88 | +1.98 | -0.28 |

| Hammett Parameter (σp) | +0.68 | +0.54 | -0.20 | +0.78 |

| Metabolic Stability | Very High | High | Moderate | Low (Prone to reduction) |

| Geometry | Octahedral | Tetrahedral | Tetrahedral | Planar |

| Key Advantage | Superior stability, high lipophilicity | Established, well-understood | Steric bulk, lipophilic | Strong electron-withdrawal |

Synthesis of this compound: A Validated Pathway

The synthesis of this compound is a multi-step process that requires careful execution. The most reliable route begins with a commercially available nitro-substituted precursor, 4-Nitro-pentafluorosulfanylbenzene.[8] This pathway leverages well-understood, high-yielding transformations common in aromatic chemistry.

Below is a diagram of the synthetic workflow, followed by detailed, step-by-step protocols.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Protocol 2.1: Step 1 - Reduction of 4-Nitro-pentafluorosulfanylbenzene to 4-(Pentafluorosulfanyl)aniline

-

Causality: The reduction of the aromatic nitro group to an amine is a foundational step, converting an electron-deactivating group into a versatile activating group that enables subsequent diazotization. Iron powder in an acidic medium is a classic, cost-effective, and robust method for this transformation.

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-Nitro-pentafluorosulfanylbenzene (1.0 eq) and ethanol.

-

Add iron powder (approx. 5.0 eq) and a small amount of concentrated hydrochloric acid (approx. 0.5 M).

-

Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(Pentafluorosulfanyl)aniline, which can often be used in the next step without further purification.

-

Protocol 2.2: Step 2 & 3 - Diazotization and Sandmeyer Reaction to Yield 4-Bromo-1-(pentafluorosulfanyl)benzene

-

Causality: The aniline is converted into a diazonium salt, an excellent leaving group (-N₂). This allows for the introduction of a bromine atom via the Sandmeyer reaction, which serves as a handle for the subsequent formylation step.[8]

-

Methodology:

-

Prepare a solution of 4-(Pentafluorosulfanyl)aniline (1.0 eq) in aqueous hydrobromic acid (HBr, 48%). Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Extract the product into diethyl ether or dichloromethane. Wash the organic layer with water and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

-

Protocol 2.3: Step 4 - Formylation to this compound

-

Causality: The bromine atom is replaced with a formyl (-CHO) group. This is achieved by a lithium-halogen exchange using an organolithium reagent, creating a nucleophilic aryl-lithium species. This species then attacks N,N-dimethylformamide (DMF), which serves as the formylating agent.

-

Methodology:

-

Dissolve 4-Bromo-1-(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, maintaining the temperature at -78 °C.

-

After addition, allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil via silica gel column chromatography to obtain pure this compound.[9]

-

Comprehensive Characterization of the Final Product

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Summary of Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aldehyde proton (singlet, ~10.0 ppm). Aromatic protons (two doublets, AA'BB' system, ~7.8-8.2 ppm). |

| ¹³C NMR | Aldehyde carbonyl (~192 ppm). Aromatic carbons, including the C-SF₅ carbon which appears as a quintet of doublets (~15-18 Hz) due to coupling with fluorine atoms.[8] |

| ¹⁹F NMR | Two signals: a quintet for the single axial fluorine and a doublet for the four equatorial fluorines of the SF₅ group.[10] |

| IR (Infrared) | Strong C=O stretch (~1700-1720 cm⁻¹). Aldehyde C-H stretches (~2720 and ~2820 cm⁻¹). Aromatic C=C stretches (~1600 cm⁻¹). Strong S-F stretches.[11] |

| MS (Mass Spec) | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight (C₇H₃F₅OS = 232.17 g/mol ).[9] |

NMR Spectroscopy: The Definitive Proof

-

¹H NMR: The proton spectrum is relatively simple. The most downfield signal will be the aldehyde proton, appearing as a sharp singlet around 10.0 ppm. The aromatic region will show a characteristic pattern for a 1,4-disubstituted benzene ring, typically two doublets integrating to two protons each.

-

¹³C NMR: The carbon spectrum provides key structural information. The aldehyde carbonyl carbon is found around 192 ppm. The most diagnostic signal is that of the aromatic carbon directly attached to the SF₅ group. Due to coupling with the five fluorine atoms (one axial, four equatorial), this signal is split into a complex but characteristic quintet of doublets.[8]

-

¹⁹F NMR: This is the most direct method for confirming the presence of the SF₅ group. The spectrum will show two distinct signals. The four equatorial fluorine atoms are magnetically equivalent and appear as a doublet due to coupling with the single axial fluorine. The axial fluorine, in turn, is split into a quintet by the four equatorial fluorines.[10]

Infrared Spectroscopy: Functional Group Identification

The IR spectrum provides a rapid confirmation of the key functional groups. The most prominent peak will be the strong, sharp absorption of the carbonyl (C=O) stretch of the aldehyde, typically appearing around 1705-1720 cm⁻¹. The presence of the aldehyde is further confirmed by two weaker C-H stretching bands (a Fermi doublet) located at approximately 2720 cm⁻¹ and 2820 cm⁻¹.[11] Strong absorptions corresponding to S-F bond vibrations will also be present, typically in the fingerprint region.

Mass Spectrometry: Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₃F₅OS), the molecular ion peak (M⁺) should be observed at m/z 232. Analysis of the isotopic pattern can further confirm the presence of sulfur.

Safety, Handling, and Future Directions

As with all fluorinated organic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.

The aldehyde functionality of the title compound is a versatile synthetic handle, readily participating in reactions such as Wittig olefination, reductive amination, aldol condensations, and the formation of imines and oximes, opening the door to a vast library of novel SF₅-containing molecules for drug discovery and materials science applications.[9]

Conclusion

This compound is a high-value building block that provides a gateway to the desirable physicochemical properties of the SF₅ group. The synthetic pathway detailed herein is robust and relies on well-established chemical transformations. By coupling this validated synthesis with a comprehensive suite of characterization techniques, researchers can confidently produce and utilize this compound to advance their scientific objectives. The strategic incorporation of the pentafluorosulfanyl group represents a significant step forward in the rational design of next-generation pharmaceuticals and advanced materials.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

- 7. worldscientific.com [worldscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound|CAS 401892-84-0 [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Data of 4-(Pentafluorosulfanyl)benzaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Pentafluorosulfanyl)benzaldehyde, a key building block in medicinal chemistry and materials science. The unique properties of the pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl" group, impart significant electronic and steric effects on the benzaldehyde scaffold, making a thorough understanding of its spectroscopic signature essential for researchers, scientists, and drug development professionals. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into spectral interpretation and experimental considerations.

Introduction: The Significance of the Pentafluorosulfanyl Moiety

The pentafluorosulfanyl (SF₅) group is a highly electronegative and sterically demanding substituent that has garnered increasing interest in drug design and agrochemicals.[1] Its introduction into a molecular framework can profoundly influence properties such as lipophilicity, metabolic stability, and binding affinity.[1] this compound (C₇H₃F₅OS, Molecular Weight: 232.17 g/mol ) serves as a versatile precursor for the synthesis of more complex molecules where the SF₅ group can be strategically employed to modulate biological activity.[1] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this reagent and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the electronic environment and connectivity of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by signals from the aldehydic proton and the aromatic protons.

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.05 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~8.10 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.95 | Doublet | 2H | Aromatic protons (meta to -CHO) |

Interpretation and Causality:

-

The aldehydic proton is significantly deshielded due to the strong electron-withdrawing nature of the carbonyl group, resulting in a characteristic downfield chemical shift around 10 ppm.[2]

-

The aromatic region will display an AA'BB' system. The protons ortho to the electron-withdrawing aldehyde group are expected to be deshielded and appear at a lower field (~8.10 ppm) compared to the protons meta to the aldehyde group (~7.95 ppm). The powerful electron-withdrawing effect of the SF₅ group further deshields all aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

Data Analysis: Integrate the signals and determine the chemical shifts relative to TMS (0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The signals will be influenced by the electronegativity of the substituents and coupling to fluorine.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehydic carbon (C=O) |

| ~155 (quintet) | Aromatic carbon attached to SF₅ (C-SF₅) |

| ~135 | Aromatic carbon (ipso to -CHO) |

| ~130 | Aromatic carbons (ortho to -CHO) |

| ~128 | Aromatic carbons (meta to -CHO) |

Interpretation and Causality:

-

The aldehydic carbonyl carbon appears at a characteristic downfield position (~191 ppm).

-

The carbon directly attached to the highly electronegative SF₅ group will be significantly deshielded and is expected to appear as a quintet due to coupling with the four equatorial fluorine atoms of the SF₅ group.

-

The remaining aromatic carbon signals will be influenced by the electron-withdrawing nature of both the aldehyde and the pentafluorosulfanyl groups.

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most diagnostic technique for confirming the presence and integrity of the pentafluorosulfanyl group. The SF₅ group typically exhibits a characteristic A₁B₄ spin system.

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~85 | Quintet | 1F | Apical fluorine (Fa) |

| ~63 | Doublet of quintets | 4F | Equatorial fluorines (Fe) |

Interpretation and Causality:

-

The SF₅ group consists of one apical fluorine (Fa) and four equatorial fluorines (Fe) which are chemically non-equivalent.

-

The apical fluorine couples to the four equatorial fluorines, resulting in a quintet.

-

The four equatorial fluorines are chemically equivalent and couple to the apical fluorine, appearing as a doublet. Each peak of the doublet may be further split into a quintet due to coupling with the two ortho aromatic protons, though this fine structure may not always be resolved.

-

The chemical shifts are reported relative to an external standard, typically CFCl₃ (δ 0 ppm).[3]

Experimental Protocol: ¹³C and ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a multinuclear NMR spectrometer.

-

Acquisition Parameters:

-

For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

-

For ¹⁹F NMR, acquire a proton-decoupled spectrum. The spectral width should be sufficient to cover the expected range for SF₅ groups (e.g., +100 to +50 ppm).

-

-

Data Analysis: Reference the spectra appropriately (TMS for ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will be dominated by absorptions from the aldehyde and the aromatic ring, with contributions from the S-F bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | Aromatic C=C stretches |

| ~850-800 | Strong | S-F stretches |

| ~750 | Strong | Out-of-plane C-H bend |

Interpretation and Causality:

-

The strong absorption around 1710 cm⁻¹ is highly characteristic of the carbonyl group in an aromatic aldehyde.[4]

-

The pair of weak bands around 2850 and 2750 cm⁻¹ (Fermi doublet) is diagnostic for the C-H stretch of an aldehyde.[4]

-

The strong absorptions in the 850-800 cm⁻¹ region are characteristic of the S-F stretching vibrations of the pentafluorosulfanyl group.

-

The aromatic C-H and C=C stretching vibrations appear in their expected regions.[4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small drop of neat liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 232 | [M]⁺ (Molecular Ion) |

| 231 | [M-H]⁺ |

| 203 | [M-CHO]⁺ |

| 127 | [SF₅]⁺ |

| 105 | [C₆H₄CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Causality:

-

The molecular ion peak ([M]⁺) is expected at m/z 232, corresponding to the molecular weight of the compound.

-

A common fragmentation pathway for aldehydes is the loss of a hydrogen radical to give the [M-H]⁺ ion at m/z 231.[5]

-

Another characteristic fragmentation is the loss of the formyl radical (CHO) to yield the [M-CHO]⁺ ion at m/z 203.[5]

-

The presence of a peak at m/z 127 is indicative of the [SF₅]⁺ fragment.

-

Other fragments corresponding to the benzoyl cation ([C₆H₄CHO]⁺) and the phenyl cation ([C₆H₅]⁺) are also anticipated.[5]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.

Visualizations

Caption: Molecular structure of this compound.

References

- 1. 19F [nmr.chem.ucsb.edu]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. rsc.org [rsc.org]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. whitman.edu [whitman.edu]

An In-depth Technical Guide to 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde: Synthesis, Properties, and Applications

Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, often lauded as a "super-trifluoromethyl" group.[1][2] 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde stands as a pivotal building block, providing a gateway to a diverse array of complex molecules bearing this unique moiety. The SF₅ group imparts a remarkable combination of high electronegativity, substantial lipophilicity, and exceptional thermal and chemical stability, making it a highly sought-after substituent for enhancing the metabolic stability and binding affinity of therapeutic candidates.[2][3] This guide offers a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The distinct electronic nature of the pentafluorosulfanyl group profoundly influences the physical and spectroscopic characteristics of the benzaldehyde scaffold.

Core Physical Properties

| Property | Value | Source(s) |

| CAS Number | 401892-84-0 | [2] |

| Molecular Formula | C₇H₅F₅OS | [2] |

| Molecular Weight | 232.17 g/mol | [2] |

| Appearance | Not explicitly detailed in searches, but likely a solid at room temperature. | |

| Solubility | Expected to have good solubility in common organic solvents. |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, showing resonances in the aromatic region characteristic of a 1,4-disubstituted benzene ring, along with a downfield singlet for the aldehydic proton.

-

δ ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).

-

δ ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.

-

δ ~7.6-7.8 ppm (d, 2H): Aromatic protons meta to the aldehyde group.

¹³C NMR Spectroscopy: The electron-withdrawing nature of both the aldehyde and the SF₅ group will influence the chemical shifts of the aromatic carbons.

-

δ ~191 ppm: Aldehydic carbon (C=O).

-

δ ~153 ppm (quintet): Carbon attached to the SF₅ group (C-S), with coupling to the four equatorial fluorine atoms.

-

δ ~135 ppm: Quaternary aromatic carbon bearing the aldehyde.

-

δ ~130 ppm: Aromatic carbons ortho to the aldehyde.

-

δ ~126 ppm: Aromatic carbons meta to the aldehyde.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is the most definitive tool for identifying the SF₅ group, which typically displays a characteristic AX₄ spin system.

-

δ ~85 ppm (quintet, 1F): Apical fluorine (Fₐ).

-

δ ~63 ppm (d, 4F): Equatorial fluorines (Fₑ).

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde, along with characteristic absorptions for the aromatic ring and the S-F bonds.

-

~1705 cm⁻¹: Strong C=O stretching vibration of the aldehyde.

-

~2820 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde (Fermi doublet).

-

~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~800-900 cm⁻¹: S-F stretching vibrations.

Synthesis and General Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde is not prominently available in the reviewed literature, its preparation would logically follow established methods for the synthesis of arylsulfur pentafluorides.[10][11] These methods generally involve the oxidative fluorination of sulfur-containing precursors.

A plausible synthetic route, depicted below, would involve the preparation of a suitable 4-substituted phenylsulfur pentafluoride, followed by conversion of the substituent to an aldehyde functionality. A common starting material for such syntheses is the corresponding diaryl disulfide.[3]

References

- 1. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Pentafluorosulfanyl)benzaldehyde|CAS 401892-84-0 [benchchem.com]

- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. JP2004359687A - Method for preparing arylsulfur pentafluoride - Google Patents [patents.google.com]

The Emergence of a "Super" Functional Group: A Technical Guide to the Discovery and History of Pentafluorosulfanyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of a Heavier Fluorine

In the relentless pursuit of molecular innovation, the strategic incorporation of fluorine has become a cornerstone of modern medicinal, agricultural, and materials science. While the trifluoromethyl group (CF₃) has long been a workhorse for modulating molecular properties, a more potent and enigmatic player has steadily risen to prominence: the pentafluorosulfanyl (SF₅) group. Often dubbed the "super-trifluoromethyl group," its unique confluence of properties—high electronegativity, exceptional stability, and significant lipophilicity—offers a compelling toolkit for the discerning molecular architect. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pentafluorosulfanyl compounds, offering both foundational knowledge and practical insights for researchers looking to harness the power of this remarkable functional group.

I. The Dawn of a New Era: The Pioneering Synthesis of Arylsulfur Pentafluorides

The story of organic SF₅ chemistry begins in the early 1960s at the Central Research Department of E. I. du Pont de Nemours and Company, with the pioneering work of William A. Sheppard. His seminal 1962 paper in the Journal of the American Chemical Society detailed the first synthesis of arylsulfur pentafluorides, marking a pivotal moment in organofluorine chemistry.[1][2] Sheppard's initial approach, while groundbreaking, was not without its challenges. It involved the high-temperature fluorination of aryl disulfides or arylsulfur trifluorides with silver difluoride (AgF₂), a costly and aggressive reagent.[1]

Causality Behind the Experimental Choices

Sheppard's choice of AgF₂ was dictated by the need for a potent fluorinating agent capable of cleaving the S-S bond and effecting the high oxidation state of sulfur (VI) in the SF₅ group. The use of a Teflon-lined reactor was a necessity to withstand the corrosive nature of the reaction. While the yields were modest, this initial success laid the groundwork for all subsequent developments in the field.

dot graph TD A[Diaryl Disulfide] -- "AgF₂, 120-130°C" --> B(Phenylsulfur Trifluoride Intermediate); B -- "AgF₂, 120-130°C" --> C{Arylsulfur Pentafluoride};

II. The Gateway Reagent: Synthesis and Handling of Pentafluorosulfanyl Chloride (SF₅Cl)

The advancement of SF₅ chemistry was significantly propelled by the development of a more practical and versatile reagent for introducing the SF₅ group: pentafluorosulfanyl chloride (SF₅Cl). This colorless, toxic gas is highly reactive, owing to the lability of the S-Cl bond.[3] Its synthesis has evolved over time, with early methods involving the reaction of sulfur tetrafluoride (SF₄) with chlorine monofluoride (ClF) in the presence of cesium fluoride (CsF).[4]

Modern, Safer Synthetic Approaches

More recent, gas-reagent-free methods have made SF₅Cl more accessible. A notable example is the reaction of elemental sulfur with trichloroisocyanuric acid (TCICA) and potassium fluoride (KF), which generates a solution of SF₅Cl that can be used directly.[5]

Safety First: Handling Pentafluorosulfanyl Chloride

Due to its toxicity and reactivity, stringent safety precautions are paramount when working with SF₅Cl.[6]

-

Ventilation: All manipulations must be conducted in a well-ventilated fume hood.

-

Materials: Use of passivated metal (e.g., stainless steel) or fluoropolymer (e.g., PFA) reaction vessels and tubing is recommended.

-

Quenching: Unreacted SF₅Cl should be quenched with a basic solution, such as sodium carbonate or sodium hydroxide, with careful temperature control.[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For handling larger quantities or in case of a leak, a self-contained breathing apparatus (SCBA) may be necessary.[7]

III. Expanding the Toolbox: Modern Synthetic Methodologies

The availability of SF₅Cl has unlocked a diverse range of synthetic transformations for the introduction of the pentafluorosulfanyl group into organic molecules.

A. Radical Addition to Unsaturated Systems

One of the most powerful and widely used methods for forming C(sp³)-SF₅ bonds is the radical addition of SF₅Cl to alkenes and alkynes. A significant breakthrough in this area was the development of a triethylborane (Et₃B)-mediated protocol by Dolbier and coworkers.[8] This method allows the reaction to be performed at low temperatures and under standard laboratory conditions, avoiding the need for high-pressure reactors or photochemical setups.

dot graph TD subgraph "Radical Chain Mechanism" direction LR; A(Et₃B + O₂) --> B(Et•); B -- "SF₅Cl" --> C(EtCl + SF₅•); C -- "Alkene/Alkyne" --> D(Adduct Radical); D -- "SF₅Cl" --> E(Product + SF₅•); E --> C; end

-

Setup: A round-bottom flask equipped with a magnetic stir bar is charged with the alkene (1.0 equiv.) and a suitable solvent (e.g., hexanes or CH₂Cl₂).

-

Cooling: The flask is cooled to -30 °C in a dry ice/acetone bath.

-

Reagent Addition: A solution of SF₅Cl in hexanes (typically 1.1-1.5 equiv.) is added, followed by the dropwise addition of a solution of triethylborane (Et₃B) in hexanes (typically 0.1-0.2 equiv.).

-

Reaction: The reaction mixture is stirred at -30 °C for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC.

-

Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

B. Synthesis of Arylsulfur Pentafluorides

Modern methods for the synthesis of aryl-SF₅ compounds have overcome the limitations of Sheppard's original procedure. A highly efficient, two-step protocol developed by Umemoto and coworkers involves the treatment of diaryl disulfides or aryl thiols with chlorine in the presence of an alkali metal fluoride to form an intermediate arylsulfur chlorotetrafluoride (ArSF₄Cl), which is then converted to the desired arylsulfur pentafluoride (ArSF₅) using a fluoride source such as zinc difluoride (ZnF₂) or hydrogen fluoride (HF).[1][9][10]

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)

-

Setup: A flask is charged with the diaryl disulfide (1.0 equiv.), potassium fluoride (KF, excess), and a solvent such as acetonitrile.

-

Chlorination: Chlorine gas is bubbled through the stirred suspension at a controlled temperature (e.g., 0 °C to room temperature).

-

Workup: After the reaction is complete, the solid is filtered off, and the solvent is removed under reduced pressure. The crude ArSF₄Cl can be purified by distillation or recrystallization.

Step 2: Conversion of ArSF₄Cl to Arylsulfur Pentafluoride (ArSF₅)

-

Setup: A reaction vessel is charged with the ArSF₄Cl (1.0 equiv.) and a fluoride source such as anhydrous HF or a mixture of ZnF₂ and HF.

-

Reaction: The mixture is stirred at a specified temperature until the conversion is complete.

-

Workup and Purification: The reaction mixture is carefully poured into ice-water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude ArSF₅ is then purified by distillation or chromatography.

IV. The "Super-Trifluoromethyl" Group: A Physicochemical Profile

The pentafluorosulfanyl group's utility stems from its unique combination of electronic and steric properties, which often surpass those of the trifluoromethyl group.[5][11][12][13][14]

| Property | SF₅ Group | CF₃ Group | Rationale for Advantage in Drug Design |

| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 | The higher electronegativity can lead to stronger non-covalent interactions with biological targets, potentially increasing binding affinity and potency.[11] |

| Hammett Constant (σp) | 0.68 | 0.53 | The stronger electron-withdrawing nature can influence the reactivity and metabolic stability of the parent molecule.[11] |

| Lipophilicity (Hansch parameter, π) | 1.23 | 0.88 | The increased lipophilicity can enhance membrane permeability and oral bioavailability.[11][13] |

| Volume (ų) | 55.4 | 34.6 | The larger steric bulk can be used to probe and occupy specific pockets in a biological target, potentially leading to increased selectivity.[13] |

V. Applications and Future Outlook

The unique properties of the SF₅ group have led to its increasing application in various fields:

-

Medicinal Chemistry: The SF₅ group has been incorporated into a range of bioactive molecules to enhance their potency, metabolic stability, and bioavailability. It has been successfully employed as a bioisostere for the trifluoromethyl, tert-butyl, and nitro groups.[14]

-

Agrochemicals: The stability and lipophilicity of the SF₅ group make it an attractive substituent for the design of new herbicides, insecticides, and fungicides.

-

Materials Science: The high thermal stability and unique electronic properties of SF₅-containing compounds have led to their investigation in liquid crystals and other advanced materials.

The field of pentafluorosulfanyl chemistry continues to evolve rapidly. Ongoing research is focused on the development of new and more efficient synthetic methods, including catalytic and asymmetric transformations, as well as a deeper understanding of the fundamental reactivity of this fascinating functional group. As our ability to manipulate the SF₅ group grows, so too will its impact on the design of next-generation pharmaceuticals, agrochemicals, and materials.

VI. References

-

Sulfur chloride pentafluoride. In Wikipedia; 2023. Accessed January 2, 2026. --INVALID-LINK--

-

A simplified synthesis of sulphur chloride pentafluoride. J. Chem. Soc. D Chem. Commun.1970 , 1552. --INVALID-LINK--

-

Advantages of the SF5 group over CF3 in medicinal chemistry. Benchchem. --INVALID-LINK--

-

A Head-to-Head Battle of Fluorinated Functional Groups: Unpacking the Lipophilicity of SF₅ vs. CF₃. Benchchem. --INVALID-LINK--

-

Bizet, V.; et al. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Org. Inorg. Au2021 , 1 (1), 43–51. --INVALID-LINK--

-

Bizet, V.; et al. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Org. Inorg. Au2021 , 1 (1), 43–51. --INVALID-LINK--

-

Sulfur Chloride Pentafluoride | High Purity | RUO. Benchchem. --INVALID-LINK--

-

Umemoto, T.; Garrick, L. M.; Saito, N. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein J. Org. Chem.2012 , 8, 461–471. --INVALID-LINK--

-

Pentafluorosulfanylation of Aliphatic Substrates. Request PDF. --INVALID-LINK--

-

Sulfur Chloride Pentafluoride. Inorg. Synth.1966 , 8, 160-162. --INVALID-LINK--

-

Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. --INVALID-LINK--

-

(Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Angew. Chem. Int. Ed.2022 , 61 (18), e202116298. --INVALID-LINK--

-

Umemoto, T.; Garrick, L. M.; Saito, N. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein J. Org. Chem.2012 , 8, 461–471. --INVALID-LINK--

-

Sheppard, W. A. Arylsulfur Pentafluorides. J. Am. Chem. Soc.1962 , 84 (16), 3064–3072. --INVALID-LINK--

-

Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. C. R. Chim.2024 , 27, 1-13. --INVALID-LINK--

-

Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein J. Org. Chem.2012 , 8, 461–471. --INVALID-LINK--

-

Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization. Nat. Commun.2024 , 15, 1004. --INVALID-LINK--

-

Safety Data Sheet. A-Gas. --INVALID-LINK--

-

Tullock, C. W.; Coffman, D. D.; Muetterties, E. L. Synthesis and Chemistry of SF₅Cl. J. Am. Chem. Soc.1960 , 82 (2), 539-542. --INVALID-LINK--

-

Ouellet-Du Berger, M.-R.; Boucher, M.; Paquin, J.-F. Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. J. Fluorine Chem.2023 , 268, 110131. --INVALID-LINK--

-

BJOC - Volume 8 - 2012. Beilstein Journals. --INVALID-LINK--

-

The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Chem. Eur. J.2020 , 26 (46), 10427-10443. --INVALID-LINK--

-

Photoredox Catalytic Activation of Sulfur Hexafluoride for Pentafluorosulfanylation of α-Methyl- and α-Phenyl Styrene. Request PDF. --INVALID-LINK--

-

Gilbert, A.; et al. Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein J. Org. Chem.2020 , 16, 3069–3077. --INVALID-LINK--

-

Beier, P.; et al. Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein J. Org. Chem.2011 , 7, 1098–1105. --INVALID-LINK--

-

Inorganic Syntheses, Volume 24. John Wiley & Sons, 1986. --INVALID-LINK--

-

DuPont Central Research. In Wikipedia; 2023. Accessed January 2, 2026. --INVALID-LINK--

-

Savoie, P. R.; Welch, J. T. Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chem. Rev.2015 , 115 (2), 1130–1190. --INVALID-LINK--

-

Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Request PDF. --INVALID-LINK--

-

PPE for SF₆ Gas By-Products | Safety Guide for Technicians. DILO. --INVALID-LINK--

-

The C–F bond as a conformational tool in organic and biological chemistry. Beilstein J. Org. Chem.2010 , 6, 58. --INVALID-LINK--

-

Correction: Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. ResearchGate. --INVALID-LINK--

-

Application Notes and Protocols: Radical Addition of SF5Cl to Alkynes. Benchchem. --INVALID-LINK--

-

An Extrusion Strategy for On-demand SF5Cl Gas Generation from a Commercial Disulfide. ChemRxiv.2023 . --INVALID-LINK--

References

- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 2. DuPont Central Research - Wikipedia [en.wikipedia.org]

- 3. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]

- 4. A simplified synthesis of sulphur chloride pentafluoride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Sulfur Chloride Pentafluoride | High Purity | RUO [benchchem.com]

- 7. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Introduction to the pentafluorosulfanyl (SF5) group in organic chemistry

An In-Depth Technical Guide to the Pentafluorosulfanyl (SF5) Group in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF5) group, a substituent of burgeoning interest in the chemical sciences, offers a unique constellation of properties that make it a compelling functional group in the design of advanced organic molecules. Often dubbed the "super-trifluoromethyl group," its potent electron-withdrawing nature, combined with significant lipophilicity and exceptional thermal and chemical stability, positions it as a valuable tool in medicinal chemistry, agrochemistry, and materials science.[1][2][3] This guide provides a comprehensive overview of the SF5 group, from its fundamental physicochemical properties and the rationale for its use to detailed synthetic methodologies and its impact on molecular behavior and biological activity. By synthesizing foundational principles with practical, field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this remarkable functional group.

The Allure of the Pentafluorosulfanyl Moiety: A Gateway to Novel Chemical Space

The strategic incorporation of fluorine-containing groups has become a cornerstone of modern molecular design, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates and the performance of advanced materials.[4] While the trifluoromethyl (CF3) group is ubiquitous, the pentafluorosulfanyl (SF5) group is emerging as a powerful alternative, offering a distinct and often superior set of characteristics.[2]

The SF5 group is an octahedral moiety with a central sulfur atom bonded to five fluorine atoms.[5] This unique structure underpins its exceptional properties:

-

Potent Electron-Withdrawing Effects: The cumulative inductive effect of five fluorine atoms makes the SF5 group one of the most powerful electron-withdrawing groups in organic chemistry.[6][7] This is quantitatively reflected in its Hammett constant (σp ≈ 0.68), which is significantly higher than that of the CF3 group (σp ≈ 0.53).[2] This strong electronic pull can profoundly influence the acidity/basicity of neighboring functional groups, modulate reaction pathways, and enhance non-covalent interactions with biological targets.[2][8]

-

Enhanced Lipophilicity: Despite its high polarity, the SF5 group is remarkably lipophilic, a property that is often counterintuitive.[8] The Hansch lipophilicity parameter (π) for the SF5 group is approximately 1.23, compared to 0.88 for the CF3 group.[2] This increased lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to enhanced bioavailability of drug candidates.[2][6]

-

Exceptional Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, conferring remarkable thermal and chemical stability to the moiety.[6][9] SF5-containing compounds are generally resistant to harsh acidic and basic conditions and are metabolically robust, which is a highly desirable trait in drug development to prolong a drug's half-life in the body.[6][9]

-

Steric Influence: With a van der Waals volume larger than a trifluoromethyl group but comparable to a tert-butyl group, the SF5 group exerts a significant steric influence.[10][11] This steric bulk can be strategically employed to control molecular conformation, restrict rotational freedom, and create specific binding interactions with biological targets.[10][12]

These properties make the SF5 group an attractive bioisostere for other common functional groups like the trifluoromethyl, tert-butyl, and nitro groups, offering a novel vector for property modulation in lead optimization.[6][13]

Comparative Physicochemical Properties

To fully appreciate the unique character of the SF5 group, a direct comparison with the well-established CF3 group is instructive.

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Rationale for Advantage in Medicinal Chemistry |

| Electronegativity (Pauling Scale) | ~3.65[2] | ~3.36[2] | The higher electronegativity of the SF5 group can lead to stronger non-covalent interactions, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functionalities.[2] |

| Hammett Constant (σp) | 0.68[2] | 0.53[2] | The stronger electron-withdrawing nature of SF5 can influence the reactivity and metabolic stability of the parent molecule.[2] |

| Lipophilicity (Hansch parameter, π) | 1.23[2] | 0.88[2] | The increased lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability.[2] |

| **Van der Waals Volume (ų) ** | ~65 | ~44 | The larger steric footprint of the SF5 group can be used to probe steric pockets in binding sites and to influence molecular conformation.[10] |

Synthetic Strategies for the Introduction of the SF5 Group

Historically, the exploration of SF5-containing compounds has been hampered by the limited availability of practical and scalable synthetic methods.[14][15] However, recent advancements have made the introduction of this valuable moiety more accessible to the broader scientific community. The choice of synthetic strategy is dictated by the nature of the target molecule and the desired point of functionalization.

From Aryl Disulfides and Thiols: The Gateway to SF5-Arenes

The most established route to aryl-SF5 compounds involves the oxidative fluorination of aryl disulfides or aryl thiols. This transformation typically employs harsh reagents and conditions, but it remains a cornerstone for the synthesis of fundamental SF5-aromatic building blocks.

Conceptual Workflow: Oxidative Fluorination of Diaryl Disulfides

Caption: Oxidative fluorination of diaryl disulfides.

Protocol: Synthesis of Pentafluorosulfanylbenzene from Diphenyl Disulfide

-

Warning: This reaction involves highly reactive and corrosive fluorinating agents and should only be performed by trained personnel in a specialized chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory.

-

Reactor Setup: A fluoropolymer (e.g., FEP or PFA) reactor equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a scrubber (containing soda lime or a similar material to neutralize unreacted fluorine and HF) is charged with a solution of diphenyl disulfide in an inert, fluorinated solvent (e.g., perfluorohexanes).

-

Fluorinating Agent: Silver(II) fluoride (AgF2) is added portion-wise to the stirred solution at room temperature. Alternatively, a dilute stream of fluorine gas (e.g., 10% F2 in N2) can be bubbled through the solution.[16]

-

Reaction Monitoring: The reaction progress is monitored by taking aliquots (with extreme caution) and analyzing them by 19F NMR spectroscopy for the appearance of the characteristic SF5 signals (a doublet and a quintet).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is then carefully washed with aqueous sodium thiosulfate solution to remove any remaining oxidizing agents, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure pentafluorosulfanylbenzene.

Radical Addition of SF5Cl to Alkenes and Alkynes

For the introduction of the SF5 group into aliphatic systems, the radical addition of pentafluorosulfanyl chloride (SF5Cl) to unsaturated C-C bonds is a powerful and versatile method.[5][17] SF5Cl serves as a precursor to the SF5 radical, which can be generated photochemically, thermally, or through the use of a radical initiator.[18]

Conceptual Workflow: Radical Addition of SF5Cl to an Alkene

Caption: Radical addition of SF5Cl to an alkene.

Protocol: Photoinitiated Addition of SF5Cl to 1-Octene

-

Reactor Setup: A quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser is charged with 1-octene and a suitable solvent (e.g., hexane). The vessel is then placed in a photochemical reactor.

-

Reagent Addition: Pentafluorosulfanyl chloride (SF5Cl) is condensed into the cooled reaction vessel.[19]

-

Initiation: The stirred solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (typically 0-25 °C).

-

Reaction Monitoring: The reaction is monitored by GC-MS or 1H and 19F NMR spectroscopy to follow the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, the excess SF5Cl and solvent are carefully removed by distillation.

-

Purification: The resulting crude product is purified by vacuum distillation or column chromatography to yield the desired 1-chloro-2-(pentafluorosulfanyl)octane.

Deoxyfluorination using SF5-Containing Reagents

More recently, reagents that can deliver the SF5 group through deoxofluorination reactions have been explored. While sulfur tetrafluoride (SF4) is a well-known deoxofluorinating agent, SF5-containing analogues offer alternative reactivity profiles.[20][21] The development of new SF5-based reagents for deoxyfluorination is an active area of research.[22]

Reactivity and Functional Group Transformations

The strong electron-withdrawing nature and steric bulk of the SF5 group significantly influence the reactivity of the molecule to which it is attached.

Aromatic Systems: Directing Effects and Nucleophilic Aromatic Substitution

In aromatic systems, the SF5 group is a meta-directing deactivator for electrophilic aromatic substitution due to its powerful electron-withdrawing inductive and resonance effects.[23] Conversely, it strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group.[10] This property is highly valuable for the late-stage functionalization of SF5-arenes.

Ortho-Lithiation of Pentafluorosulfanyl Arenes

Direct functionalization of the position ortho to the SF5 group can be achieved through directed ortho-metalation. However, this is challenging due to the propensity of the lithiated intermediate to undergo elimination to form an aryne.[23] Successful ortho-lithiation often requires the use of specific bases like lithium tetramethylpiperidide at low temperatures in the presence of an electrophilic trap.[23]

Aliphatic Systems: Influence on Adjacent Functionality

When attached to an aliphatic carbon, the SF5 group exerts a strong inductive effect that can influence the reactivity of neighboring functional groups. For example, it can increase the acidity of adjacent C-H bonds and modify the reactivity of nearby double bonds.[11]

Applications in Drug Discovery and Materials Science

The unique properties of the SF5 group have led to its increasing application in various fields, most notably in drug discovery and materials science.

Medicinal Chemistry: A Tool for Lead Optimization

In medicinal chemistry, the SF5 group is used to modulate the ADME (absorption, distribution, metabolism, and excretion) and toxicological properties of drug candidates.[6] Its introduction can lead to:

-

Improved Metabolic Stability: The robustness of the SF5 group can protect the molecule from metabolic degradation, leading to a longer half-life.[6]

-

Enhanced Potency: The strong electronic effects of the SF5 group can enhance binding affinity to the target protein.[6]

-

Increased Membrane Permeability: The lipophilic nature of the SF5 group can improve the ability of a drug to cross biological membranes.[6]

Several SF5-containing compounds have shown promise as therapeutic agents. For instance, SF5-substituted analogues of existing drugs have demonstrated improved biological activity in areas such as antimalarials and anti-inflammatory agents.[14]

Agrochemicals: Designing Next-Generation Crop Protection Agents

The SF5 group has also found application in the design of new insecticides and herbicides.[1] The introduction of this group can enhance the potency and selectivity of the agrochemical, as demonstrated in novel meta-diamide insecticides.[1]

Materials Science: Tuning Optoelectronic Properties

In materials science, the SF5 group is used to create novel liquid crystals, polymers, and optoelectronic materials.[24] Its strong dipole moment and ability to participate in non-covalent interactions can be harnessed to control the self-assembly and bulk properties of materials.[7] The electron-accepting nature of the SF5 group makes it a valuable component in the design of push-pull chromophores for applications in nonlinear optics and two-photon absorption.[7][8][25]

Spectroscopic Characterization

The unambiguous identification of SF5-containing compounds relies on a combination of spectroscopic techniques, with 19F NMR being particularly informative.

-

19F NMR Spectroscopy: The SF5 group gives rise to a characteristic A4B pattern in the 19F NMR spectrum. This consists of a quintet for the apical fluorine (FB) and a doublet for the four equatorial fluorines (FA). The coupling constant (JAB) is typically in the range of 140-160 Hz.

-

13C NMR Spectroscopy: The carbon atom attached to the SF5 group exhibits a characteristic quintet due to coupling with the four equatorial fluorine atoms.

-

Infrared (IR) Spectroscopy: The SF5 group displays strong S-F stretching vibrations in the 850-920 cm-1 region and S-F deformation modes around 600 cm-1.[26]

Conclusion and Future Outlook

The pentafluorosulfanyl group has transitioned from a chemical curiosity to a powerful tool in modern organic chemistry. Its unique combination of strong electron-withdrawing character, high lipophilicity, and exceptional stability provides a rich design space for chemists in academia and industry. While challenges in synthesis remain, particularly for the late-stage introduction of the SF5 group, ongoing research is continuously expanding the synthetic toolkit.[27][28] As our understanding of the profound effects of this "super-trifluoromethyl" group on molecular properties deepens, its application in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials is set to expand significantly, opening doors to new and innovative chemical entities with enhanced performance and function.

References

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 4. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

- 5. journal.hep.com.cn [journal.hep.com.cn]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 12. researchgate.net [researchgate.net]

- 13. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules – SINAPSE [sinapse.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 27. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Handling of 4-(Pentafluorosulfanyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of the Pentafluorosulfanyl Moiety

The pentafluorosulfanyl (SF₅) group has garnered significant attention in medicinal chemistry and materials science, often lauded as a "super-trifluoromethyl" group.[1][2] Its exceptional electronegativity, thermal stability, and lipophilicity offer a unique combination of properties that can enhance the metabolic stability and binding affinity of drug candidates.[2][3] 4-(Pentafluorosulfanyl)benzaldehyde stands as a key building block for introducing this powerful moiety into complex molecular architectures. This guide provides a comprehensive overview of its stability, handling, and reactivity, empowering researchers to confidently and safely utilize this versatile reagent.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of this compound is paramount for its effective use.

| Property | Value/Description | Source(s) |

| CAS Number | 401892-84-0 | [2] |

| Molecular Formula | C₇H₃F₅OS | [2] |

| Molecular Weight | 232.17 g/mol | [2] |

| Appearance | Typically a solid | |

| Solubility | Soluble in common organic solvents such as THF, DCM, and ethyl acetate. | General laboratory knowledge |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the aldehydic proton (likely downfield, δ 9.5-10.5 ppm) and a characteristic AA'BB' system for the aromatic protons. The strong electron-withdrawing nature of the SF₅ group will deshield the aromatic protons, shifting them downfield compared to benzaldehyde.

-

¹³C NMR: The carbonyl carbon will appear significantly downfield (δ > 190 ppm). The aromatic carbons will show distinct signals, with the carbon attached to the SF₅ group exhibiting a complex splitting pattern due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for characterizing SF₅ compounds. The spectrum is expected to show a characteristic A₄B pattern, with one fluorine atom (apical) appearing as a quintet and four fluorine atoms (equatorial) as a doublet. The chemical shifts for aryl-SF₅ groups typically appear in the range of +60 to +90 ppm relative to CFCl₃.[4][5][6]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 232. The fragmentation pattern will likely involve the loss of the formyl group (-CHO) and potentially fragmentation of the SF₅ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration, typically in the range of 1690-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The S-F stretching vibrations of the SF₅ group are expected in the fingerprint region. For comparison, the IR spectrum of benzaldehyde shows a strong C=O stretch around 1700-1720 cm⁻¹.[7]

Section 2: Stability Profile

The pentafluorosulfanyl group is renowned for its remarkable stability.[1][3][8] This intrinsic stability is a key advantage in multi-step syntheses and for the development of robust end-products.

Thermal Stability: Aromatic SF₅ compounds exhibit high thermal stability. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, the SF₅ group itself is known to be stable at temperatures up to 400 °C.[9] This suggests a high decomposition temperature for the molecule, though the aldehyde functionality may be more susceptible to thermal degradation.

Chemical Stability: The SF₅ group is exceptionally resistant to both acidic and basic hydrolysis.[8][10] This allows for a wide range of reaction conditions to be employed without compromising the integrity of the pentafluorosulfanyl moiety. However, the aldehyde group can undergo reactions under both acidic and basic conditions, a factor that must be considered in reaction design.

Photostability: While the S-F bonds are strong, aromatic pentafluorosulfanyl compounds can undergo photolytic degradation under certain conditions. Studies have shown that exposure to actinic radiation can lead to the degradation of the SF₅ group. Therefore, it is advisable to protect this compound and its derivatives from prolonged exposure to direct light, especially UV radiation.

Section 3: Safe Handling and Storage

Due to its chemical nature and potential reactivity, proper handling and storage procedures are essential to ensure the safety of personnel and the integrity of the compound.

Hazard Identification: Based on safety data for similar compounds, this compound is expected to be:

-

Harmful if swallowed.

-

A skin and eye irritant.

-

A respiratory tract irritant.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a suitable respirator should be used.

Storage Recommendations: this compound is known to be air-sensitive. To maintain its quality and prevent degradation, the following storage conditions are recommended:

-

Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[11][12][13][14][15]

-

Temperature: Keep in a cool, dry place.

-

Container: Ensure the container is tightly sealed.

The following diagram illustrates a typical workflow for handling air-sensitive reagents like this compound.

Caption: Workflow for Handling Air-Sensitive Reagents.

Section 4: Reactivity and Synthetic Applications

The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, making it a valuable precursor for the synthesis of complex molecules.[2] The strong electron-withdrawing nature of the SF₅ group enhances the electrophilicity of the carbonyl carbon, often facilitating nucleophilic attack.

Nucleophilic Addition Reactions: The electron-deficient carbonyl carbon is susceptible to attack by various nucleophiles, including organometallic reagents and enolates.

-

Grignard Reaction: The reaction with Grignard reagents (R-MgX) provides access to secondary alcohols. The high reactivity of Grignard reagents necessitates careful control of reaction conditions, particularly temperature, to avoid side reactions.

Caption: General Workflow for a Grignard Reaction.

-

Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc metal, to synthesize β-hydroxy esters. Reformatsky reagents are generally less reactive than Grignard reagents, which can lead to higher selectivity.[8][16][17]

Condensation Reactions: The aldehyde group readily participates in condensation reactions with active methylene compounds.

-

Knoevenagel Condensation: This reaction with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst yields α,β-unsaturated products. The strong electron-withdrawing SF₅ group is expected to facilitate this condensation.[12][18][19]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates. If not, the reaction mixture can be concentrated and the product purified by recrystallization or column chromatography.

-

-

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (generated from a phosphonium salt and a base) will yield the corresponding stilbene derivative.[10][20][21][22]

Caption: Logical Workflow of the Wittig Reaction.

Synthesis of Chalcones: this compound is a valuable precursor for the synthesis of chalcones, which are known for their diverse biological activities. The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative in the presence of a base (e.g., NaOH or KOH) yields the corresponding SF₅-substituted chalcone.[21][22][23]

Section 5: Conclusion

This compound is a powerful and versatile building block for the introduction of the unique SF₅ moiety. Its high stability and predictable reactivity make it an invaluable tool for researchers in drug discovery and materials science. By adhering to the handling and storage guidelines outlined in this guide, and by understanding its reactivity profile, scientists can safely and effectively harness the potential of this important reagent to drive innovation in their respective fields.

References

- 1. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. This compound|CAS 401892-84-0 [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. deepdyve.com [deepdyve.com]

- 10. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.mit.edu [web.mit.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. rsc.org [rsc.org]

- 17. asianjpr.com [asianjpr.com]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jetir.org [jetir.org]

- 22. researchgate.net [researchgate.net]